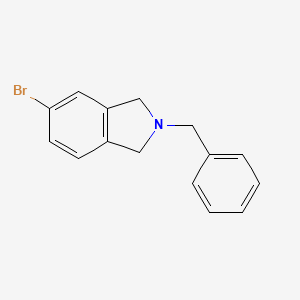

2-Benzyl-5-bromoisoindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-bromo-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTQXTMEZOZGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697181 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-85-3 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzyl-5-bromoisoindoline: Synthesis, Structure, and Applications

A comprehensive overview for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of the versatile heterocyclic building block, 2-Benzyl-5-bromoisoindoline.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic compound that has garnered interest in the field of medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic isoindoline core, a strategic bromine substituent, and a benzyl group on the nitrogen atom, makes it a valuable building block for the synthesis of more complex molecules. The isoindoline moiety is a privileged scaffold found in a variety of biologically active compounds and natural products. The presence of a bromine atom offers a reactive handle for further functionalization through various cross-coupling reactions, while the benzyl group provides steric and electronic properties that can influence the molecule's interaction with biological targets. This guide provides a detailed exploration of its chemical identity, a step-by-step synthesis protocol, structural characterization, and a discussion of its current and potential applications in drug discovery and development.

Chemical Identity and Molecular Structure

CAS Number: 905274-85-3[1] Molecular Formula: C₁₅H₁₄BrN[1] Molecular Weight: 288.18 g/mol [1]

The molecular structure of this compound consists of a fused ring system where a benzene ring is fused to a pyrrolidine ring, forming the isoindoline core. A bromine atom is substituted at the 5-position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 905274-85-3 | [1] |

| Molecular Formula | C₁₅H₁₄BrN | [1] |

| Molecular Weight | 288.18 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [2] |

| Solubility | Sparingly soluble in water (predicted) | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-benzylation of its precursor, 5-bromoisoindoline. This reaction is a nucleophilic substitution where the nitrogen atom of the isoindoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide. The following protocol is a representative procedure based on established methods for N-alkylation of similar heterocyclic compounds.[3]

Materials and Reagents

-

Benzyl bromide (or Benzyl chloride)

-

A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF))

-

Reagents for workup and purification (e.g., Water, Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel)

Experimental Procedure

Step 1: Reaction Setup

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoisoindoline (1.0 equivalent).

-

Add anhydrous solvent (e.g., DMF) to dissolve the starting material completely.

Step 2: Deprotonation

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) portion-wise to the stirred solution. If using a stronger base like NaH, exercise extreme caution.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to facilitate the deprotonation of the isoindoline nitrogen, forming the corresponding anion.

Step 3: N-Benzylation

-

Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

Step 4: Reaction Monitoring and Work-up

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

Step 5: Purification

-

Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the isoindoline and benzyl rings (multiple signals in the range of ~7.0-7.5 ppm).- A singlet for the benzylic methylene protons (-CH₂-) adjacent to the nitrogen (~3.8-4.5 ppm).- Two singlets or a pair of doublets for the two methylene groups (-CH₂-) of the isoindoline ring (~4.0-4.5 ppm). |

| ¹³C NMR | - Aromatic carbon signals in the range of ~120-140 ppm.- A signal for the benzylic methylene carbon (~50-60 ppm).- Signals for the isoindoline methylene carbons (~50-55 ppm).- A signal for the carbon attached to the bromine atom. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (288.18 for C₁₅H₁₄⁷⁹BrN and 290.18 for C₁₅H₁₄⁸¹BrN in an approximately 1:1 ratio, characteristic of a bromine-containing compound). |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations for aromatic and aliphatic groups.- C=C stretching vibrations for the aromatic rings.- C-N stretching vibrations.- C-Br stretching vibration. |

Applications and Research Relevance

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromine atom allows for its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at the 5-position of the isoindoline core.

Building Block in Drug Discovery

The isoindoline scaffold is a key component in a number of pharmacologically active compounds. By modifying the this compound core, medicinal chemists can explore structure-activity relationships (SAR) to develop novel drug candidates. For instance, derivatives of this scaffold have been investigated for their potential as anticancer agents.[5][6] The introduction of various substituents via the bromo functionality can lead to compounds with enhanced potency and selectivity for specific biological targets.

Precursor for Advanced Materials

The aromatic and heterocyclic nature of this compound also makes it a potential precursor for the synthesis of organic electronic materials. The ability to functionalize the molecule through the bromine atom allows for the tuning of its electronic and photophysical properties, which is a key aspect in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar bromo-aromatic and amine-containing compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

The precursor, 5-bromoisoindoline, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Similar hazards should be anticipated for its N-benzylated derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its well-defined structure and the presence of a reactive bromine handle provide a platform for the creation of diverse and complex molecular architectures. The synthetic protocol outlined in this guide offers a practical approach for its preparation, enabling further exploration of its utility in the development of novel therapeutic agents and advanced materials. As research in these areas continues to evolve, the demand for such strategically functionalized heterocyclic compounds is expected to grow, highlighting the importance of a thorough understanding of their synthesis and properties.

References

- 1. This compound hydrochloride, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the 2-Benzyl-5-bromoisoindoline Core

An In-depth Technical Guide to the Reactivity and Stability of the 2-Benzyl-5-bromoisoindoline Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

The isoindoline nucleus is a privileged heterocyclic motif, forming the structural cornerstone of numerous natural products and clinically significant pharmaceutical agents.[1] Its fusion of a benzene ring with a five-membered nitrogen-containing ring provides a rigid, three-dimensional architecture amenable to diverse functionalization. The this compound scaffold, in particular, emerges as a highly strategic building block in medicinal chemistry. The N-benzyl group not only serves as a common protecting group, readily removable via hydrogenolysis, but also provides a lipophilic vector that can probe deep hydrophobic pockets in biological targets.[2] Concurrently, the bromine atom at the 5-position acts as a versatile synthetic handle, enabling a wide array of late-stage diversification strategies through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the synthesis, reactivity, and stability of this scaffold, offering field-proven insights to unlock its full potential in drug discovery programs.

Synthesis of the this compound Scaffold

The construction of the this compound core can be approached through two primary, logically sound strategies: (A) formation of the isoindoline ring system first, followed by N-benzylation, or (B) a convergent approach where the benzylamine moiety is integral to the ring-forming cyclization.

Synthetic Strategy A: N-Alkylation of 5-Bromoisoindoline

This is the most direct and often preferred method, contingent on the availability of the 5-bromoisoindoline precursor.[3] The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The nitrogen atom of 5-bromoisoindoline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

Causality of Experimental Choices: The choice of a suitable base and solvent is critical for reaction efficiency. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to facilitate the reaction without promoting side reactions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the isoindoline nitrogen, while not participating in the reaction itself.

Experimental Protocol: N-benzylation of 5-Bromoisoindoline

-

Reaction Setup: To a dry round-bottom flask charged with a magnetic stir bar, add 5-bromoisoindoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to form a stirrable slurry (approx. 0.1 M concentration of the isoindoline).

-

Reagent Addition: To this stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Synthetic Strategy B: Cyclization of 4-Bromo-1,2-bis(bromomethyl)benzene with Benzylamine

This convergent strategy builds the isoindoline ring by reacting a suitable precursor, 4-bromo-1,2-bis(bromomethyl)benzene, with benzylamine. This is a double nucleophilic substitution where the primary amine first displaces one benzylic bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second.

Causality of Experimental Choices: A non-nucleophilic base is required to scavenge the HBr generated during the reaction, driving the equilibrium towards product formation. A hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is suitable. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reactions. Using a slight excess of benzylamine can be beneficial, but a large excess should be avoided to minimize the formation of dibenzylamine as a byproduct.

Experimental Protocol: Cyclization with Benzylamine

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-bis(bromomethyl)benzene (1.0 eq) in anhydrous acetonitrile (MeCN).

-

Reagent Addition: Add triethylamine (Et₃N) (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the cold, stirring solution.

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction for the disappearance of starting materials by TLC.

-

Work-up and Purification: Follow the work-up and purification procedure as described in Strategy A.

Diagram 1: Synthetic Pathways to the Scaffold

Caption: Overview of the two primary synthetic routes.

Reactivity Profile of the Scaffold

The reactivity of this compound is governed by three key structural features: the electron-rich aromatic ring, the benzylic C-H bonds of the N-benzyl group, and the tertiary amine nitrogen.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the isoindoline core is activated towards electrophilic attack by the nitrogen atom of the pyrrolidine ring, which is a powerful ortho-, para-directing group through resonance donation of its lone pair. However, this is counterbalanced by the bromine atom at C5, which is a deactivating ortho-, para-director.

-

Regioselectivity: The directing effects of the two substituents must be considered.

-

Amino Group (at C2 via the fused ring): Strongly activating, directs ortho and para. The positions ortho to the amino-fused carbon are C4 and C7. The position para is C5 (already substituted).

-

Bromo Group (at C5): Deactivating, directs ortho and para. The positions ortho to the bromo are C4 and C6. The position para is C7.

-

Combining these effects, the positions most activated for electrophilic attack are C4 and C7 , with C7 often being sterically more accessible. The C6 position is also activated by the bromine but less so by the amino group, making it a likely site for minor products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-Benzyl-5-bromo-7-nitroisoindoline | C7 is activated by both groups and sterically accessible. |

| Halogenation | Br⁺, Cl⁺ | 2-Benzyl-5,7-dibromoisoindoline | Strong activation leads to substitution at the most favorable position. |

| Friedel-Crafts Acylation | RCO⁺ | 2-Benzyl-7-acyl-5-bromoisoindoline | Requires Lewis acid, which may complex with the nitrogen, deactivating the ring. Harsher conditions may be needed. |

Diagram 2: EAS Regioselectivity

Caption: Analysis of directing effects on the aromatic ring.

Reactions at the N-Benzyl Group

The N-benzyl group is a site of significant reactivity, primarily involving cleavage of the N-C bond or oxidation at the benzylic carbon.

-

N-Debenzylation (Protecting Group Removal): The benzyl group is commonly removed to unmask the secondary amine for further functionalization.

-

Hydrogenolysis: This is the most common and clean method. Catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) in the presence of H₂ gas cleaves the N-benzyl bond to yield 5-bromoisoindoline and toluene.[2]

-

Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) can effect debenzylation, though they are less selective if other oxidizable groups are present.[4]

-

Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate with Pd/C is a safer and often equally effective alternative to using hydrogen gas.

-

-

Oxidation of Benzylic C-H: The benzylic protons are susceptible to oxidation.

-

Under mild conditions, oxidation can lead to the corresponding N-benzoylamide.[5]

-

More vigorous oxidation can lead to cleavage of the benzyl group.

-

Enzymatic oxidation, for example by monoamine oxidase B (MAO-B), is known to convert benzylamines to the corresponding benzaldehyde, which would imply degradation in a biological system.[2]

-

Stability Profile and Degradation Pathways

The stability of the this compound scaffold is a critical parameter for its storage, handling, and application in multi-step syntheses and as a final drug product.

Chemical Stability

-

pH Stability:

-

Acidic Conditions: As a tertiary amine (pKa of the conjugate acid is predicted to be around 6.5-7.0), the scaffold will be protonated and exist as a soluble salt in acidic media. It is generally stable to moderately acidic conditions, but strong, non-nucleophilic acids could potentially promote slow debenzylation over extended periods.

-

Basic Conditions: The scaffold is stable under basic conditions. Strong bases are used in its synthesis without degradation.[1]

-

-

Oxidative Stability: The tertiary amine and, particularly, the benzylic C-H bonds are susceptible to oxidation. Prolonged exposure to air and light should be avoided. Storage under an inert atmosphere (Nitrogen or Argon) at low temperatures is recommended.[6]

-

Reductive Stability: The scaffold is stable to many reducing agents, but is susceptible to catalytic hydrogenation, which will cleave the N-benzyl group as discussed previously.

Photostability

Aromatic amines and brominated aromatic compounds can be sensitive to light. Photodegradation could potentially proceed via two pathways:

-

Homolytic cleavage of the C-Br bond: UV light can induce the formation of an aryl radical, which could then undergo a variety of radical-mediated degradation reactions.

-

Photo-oxidation: Light can accelerate the oxidation of the amine or the benzylic position, especially in the presence of oxygen.

Protocol: ICH Q1B Photostability Testing A formal photostability study should be conducted according to ICH guidelines to fully characterize the scaffold's behavior upon light exposure.[7][8]

-

Sample Preparation: Prepare solid-state samples of the compound and solutions in a common solvent (e.g., acetonitrile/water).

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Dark Control: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.

-

Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method at various time points to quantify the parent compound and detect any degradation products.

Diagram 3: Potential Degradation Pathways

Caption: Major potential degradation routes for the scaffold.

Application in Drug Development

The this compound scaffold is a valuable intermediate for building more complex molecules. Its true utility lies in its capacity for controlled, sequential functionalization.

-

Use as a Protected Core: The N-benzyl group acts as a robust protecting group for the isoindoline nitrogen, allowing for extensive chemistry to be performed on the aromatic ring (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings at the C5-Br position). Subsequent debenzylation then reveals the secondary amine for further modification, such as acylation or alkylation.

-

Scaffold for Library Synthesis: The dual functionality of the C-Br bond and the removable N-benzyl group makes it an ideal starting point for parallel synthesis. A library of diverse compounds can be generated by varying the cross-coupling partner at C5, followed by reacting the debenzylated core with a panel of reagents.

-

Bioisostere and Structural Analogue: The isoindoline core is a known pharmacophore. For instance, derivatives of the related 1-benzyl-5-bromoindolin-2-one scaffold have been synthesized and evaluated as novel anticancer agents, demonstrating the therapeutic potential of this substitution pattern.[5]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 288.18 g/mol | Calculation |

| logP | ~3.5 - 4.0 | Computational (e.g., cLogP) |

| pKa (Conjugate Acid) | ~6.5 - 7.0 | Computational |

| H-Bond Acceptors | 1 (Nitrogen) | Inspection |

| H-Bond Donors | 0 | Inspection |

Conclusion and Future Outlook

The this compound scaffold represents a confluence of stability and versatile reactivity, making it a powerful tool for the modern medicinal chemist. Its synthesis is straightforward, and its key reactive sites—the C5-Br bond for cross-coupling, the N-benzyl group for cleavage, and the activated aromatic ring for further substitution—can be addressed with a high degree of predictability and control. While stable under typical synthetic and storage conditions, users must remain cognizant of its susceptibility to oxidative and photolytic degradation, necessitating appropriate handling and storage protocols. By leveraging the strategic functional handles inherent in its design, the this compound core will continue to serve as a valuable platform for the discovery and development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. US2945044A - Certain 1-(diethyl-aminoethyl), 5-amino, 2-benzyl or substituted benzyl, benzimidazoles - Google Patents [patents.google.com]

- 3. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1187830-70-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Benzyl-5-bromoisoindoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific, highly promising derivative: the 2-Benzyl-5-bromoisoindoline scaffold. We will provide a comprehensive investigation into the structure-activity relationships (SAR) of its analogs, offering a technical framework for researchers engaged in the design and development of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and biological outcomes, grounding its claims in authoritative scientific literature.

The Isoindoline Scaffold: A Cornerstone of Modern Therapeutics

Heterocyclic compounds are fundamental to the development of active pharmaceutical ingredients, and among them, the isoindoline skeleton holds a place of distinction.[1][2] This bicyclic structure, featuring a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile and adaptable framework for creating molecules that can interact with specific biological targets.[4] Its derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, anticancer, analgesic, and enzyme inhibitory activities.[2][5][6][7]

The specific focus of this guide, the this compound-1,3-dione core, presents three key regions for synthetic modification and SAR exploration:

-

The Isoindoline-1,3-dione Core: This rigid phthalimide-like structure provides a stable anchor for orienting substituents within a biological target's binding site.

-

The N-Benzyl Group: This substituent offers a critical point for establishing hydrophobic and aromatic (e.g., π-π stacking) interactions, significantly influencing binding affinity.[8][9]

-

The 5-Bromo Substituent: The bromine atom is not merely a placeholder. Its size, electronegativity, and ability to form halogen bonds can profoundly impact potency and selectivity.

This guide will systematically dissect the role of each component in driving biological activity, providing a roadmap for rational drug design.

Synthesis of this compound Analogs: A Practical Workflow

The generation of a diverse library of analogs is the first crucial step in any SAR investigation. The this compound-1,3-dione core is readily accessible through a straightforward and robust synthetic route.

General Synthetic Protocol

A common and efficient method for synthesizing the parent scaffold involves the condensation reaction between 4-bromophthalic anhydride and benzylamine. This reaction can be performed under thermal conditions or with microwave assistance to improve reaction times and yields.

Step-by-Step Protocol: Synthesis of this compound-1,3-dione

-

Reagent Preparation: In a suitable reaction vessel, combine 4-bromophthalic anhydride (1.0 eq) and benzylamine (1.1 eq).

-

Solvent Addition: Add a high-boiling point solvent such as glacial acetic acid or N,N-Dimethylformamide (DMF).

-

Reaction Condition: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Synthetic Workflow Diagram

References

- 1. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-1,3-dione - CAS:82104-06-1 - Sunway Pharm Ltd [3wpharm.com]

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-Benzyl-5-bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms and kinetics pertinent to the synthesis of 2-Benzyl-5-bromoisoindoline. While specific kinetic data for this exact molecule is not extensively published, this document synthesizes established principles from analogous N-alkylation reactions of heterocyclic amines to construct a robust theoretical and practical framework. We will delve into the mechanistic pathways, the influence of substituents on reactivity, and the kinetic parameters that govern the formation of this compound. This guide is intended to equip researchers and professionals in drug development with the foundational knowledge to approach the synthesis and further functionalization of this compound with scientific rigor.

Introduction: The Significance of the Isoindoline Scaffold

Isoindoline and its derivatives are privileged heterocyclic motifs frequently encountered in pharmaceuticals, agrochemicals, and materials science. Their rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a benzyl group at the 2-position and a bromine atom at the 5-position of the isoindoline core, yielding this compound, offers a versatile intermediate for further chemical elaboration. The benzyl group can influence solubility and steric interactions, while the bromo-substituent serves as a key handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. A thorough understanding of the synthesis of this key intermediate is therefore crucial for its effective utilization in medicinal chemistry and materials science.

Proposed Synthesis and Reaction Mechanism

The synthesis of this compound is most commonly achieved through the N-alkylation of 5-bromoisoindoline with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This transformation is a classic example of a nucleophilic substitution reaction.

The Nucleophilic Substitution Pathway: An SN2 Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic nitrogen atom of 5-bromoisoindoline attacks the electrophilic benzylic carbon of the benzyl halide, leading to the simultaneous formation of the C-N bond and cleavage of the C-halogen bond.

Figure 1: Proposed SN2 mechanism for the synthesis of this compound.

The key steps of the SN2 mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-bromoisoindoline attacks the electrophilic carbon atom of the benzyl halide.

-

Transition State: A high-energy transition state is formed where the C-N bond is partially formed, and the C-Br bond is partially broken. The central carbon atom is pentacoordinate in this transient state.

-

Product Formation: The C-N bond is fully formed, and the bromide ion departs as the leaving group, resulting in the formation of this compound.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Factors Influencing the Reaction

Several factors can influence the rate and efficiency of the N-benzylation of 5-bromoisoindoline:

-

Nature of the Leaving Group: The reactivity of the benzyl halide is dependent on the nature of the leaving group. Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed for SN2 reactions. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to scavenge the proton generated during the reaction without competing with the isoindoline as a nucleophile.

-

Temperature: The reaction rate can be increased by raising the temperature. However, excessive heat may lead to side reactions.

Reaction Kinetics

Rate Law

For a typical SN2 reaction, the rate is dependent on the concentration of both the nucleophile and the electrophile. Therefore, the expected rate law for the formation of this compound is:

Rate = k[5-bromoisoindoline][benzyl halide]

where:

-

k is the second-order rate constant.

-

[5-bromoisoindoline] is the concentration of 5-bromoisoindoline.

-

[benzyl halide] is the concentration of the benzylating agent.

The reaction is expected to follow second-order kinetics overall, being first-order with respect to each reactant.

Substituent Effects on Nucleophilicity and Kinetics

The electronic properties of substituents on both the nucleophile and the electrophile can significantly impact the reaction rate.

-

Effect of the Bromo Substituent: The bromine atom at the 5-position of the isoindoline ring is an electron-withdrawing group due to its inductive effect. This will decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. Consequently, 5-bromoisoindoline is expected to be a weaker nucleophile than unsubstituted isoindoline. This will result in a slower reaction rate compared to the benzylation of the parent isoindoline.

-

Effect of Substituents on the Benzyl Halide: Electron-withdrawing groups on the phenyl ring of the benzyl halide will increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups will decrease the reaction rate.

Activation Parameters

The Arrhenius equation describes the temperature dependence of the rate constant:

k = A * exp(-Ea / RT)

where:

-

A is the pre-exponential factor.

-

Ea is the activation energy.

-

R is the ideal gas constant.

-

T is the absolute temperature.

For SN2 reactions, the activation energy is influenced by steric hindrance and the strength of the bonds being broken and formed. The reaction between 5-bromoisoindoline and benzyl bromide is expected to have a moderate activation energy.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of this compound and a workflow for studying its reaction kinetics.

Synthesis of this compound

Materials:

-

5-bromoisoindoline

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromoisoindoline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Kinetic Study Workflow

A kinetic study of the reaction can be performed to determine the rate law and activation parameters.

Figure 2: Workflow for a kinetic study of the N-benzylation of 5-bromoisoindoline.

Analytical Techniques for Kinetic Monitoring:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the reactants and products over time.

-

Gas Chromatography (GC): If the components are sufficiently volatile, GC can be used for monitoring the reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide real-time data on the concentrations of reactants and products without the need for sample workup.

Conclusion

The synthesis of this compound is a fundamental transformation that proceeds via a well-understood SN2 mechanism. While specific kinetic parameters for this reaction are not extensively documented, a comprehensive understanding can be derived from the established principles of nucleophilic substitution reactions. The reaction rate is influenced by the nature of the leaving group, solvent, base, temperature, and the electronic effects of substituents on both the isoindoline and benzyl halide moieties. The provided experimental protocols and kinetic study workflow offer a solid foundation for researchers to synthesize and characterize this important building block for drug discovery and materials science. Further experimental investigation is warranted to precisely determine the kinetic parameters and to fully elucidate the impact of the bromo-substituent on the nucleophilicity of the isoindoline nitrogen.

Methodological & Application

Protocol for the synthesis of 2-Benzyl-5-bromoisoindoline

An In-Depth Guide to the Synthesis of 2-Benzyl-5-bromoisoindoline: Protocol and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate in the development of novel therapeutics and functional materials. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the specific functionalization with a benzyl group at the 2-position and a bromine atom at the 5-position offers versatile handles for further molecular elaboration.[1] This guide delves into the mechanistic underpinnings of the synthetic strategy, explains the rationale behind procedural choices, and presents a self-validating, step-by-step protocol suitable for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Isoindoline Core

The isoindoline heterocyclic system is a core component of numerous biologically active compounds and pharmaceuticals.[1] Its rigid, bicyclic structure serves as a valuable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The title compound, this compound, is of particular synthetic utility. The bromine atom at the 5-position provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, vinyl, alkynyl, or amino substituents.[2] Concurrently, the benzyl group serves as a stable and robust protecting group for the isoindoline nitrogen, which can be removed under hydrogenolysis conditions if required for subsequent synthetic steps.

This protocol details a classical and efficient approach to this molecule via the direct N-alkylation of 5-bromoisoindoline.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution (SN2) reaction. The core principle involves the deprotonation of the secondary amine of 5-bromoisoindoline to enhance its nucleophilicity, followed by an attack on the electrophilic benzylic carbon of benzyl bromide.

Step 1: Deprotonation. A suitable base is used to abstract the proton from the nitrogen atom of 5-bromoisoindoline, generating a potent nucleophilic isoindolide anion.

Step 2: Nucleophilic Attack. The generated anion attacks the electrophilic methylene carbon of benzyl bromide. This concerted step involves the formation of a new Carbon-Nitrogen bond and the simultaneous cleavage of the Carbon-Bromine bond, with bromide acting as the leaving group.

The choice of base and solvent is critical for maximizing reaction efficiency and minimizing side reactions. A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), is ideal as it effectively solvates the counter-ion of the base while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of 5-bromoisoindoline to the target compound.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and includes robust measures for reaction monitoring and purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Bromoisoindoline | ≥97% | Commercially Available | Store in a desiccator. |

| Benzyl Bromide | ≥98% | Commercially Available | Lachrymator. Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available | Dry in an oven at 120 °C before use. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a Sure/Seal™ bottle. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Deionized Water | N/A | In-house | For work-up. |

| Brine (Saturated NaCl) | N/A | Prepared in-house | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Methodology

Causality and Logic: An inert atmosphere is established to prevent any potential side reactions with atmospheric moisture, although it is less critical with a mild base like K₂CO₃ than with highly reactive bases like NaH. Anhydrous DMF is used as it is a polar aprotic solvent that promotes SN2 reactions.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoindoline (1.0 g, 5.05 mmol, 1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (1.39 g, 10.1 mmol, 2.0 eq) to the flask, followed by anhydrous DMF (25 mL).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Addition of Electrophile: Using a syringe, add benzyl bromide (0.66 mL, 5.56 mmol, 1.1 eq) dropwise to the suspension over 5 minutes. A slight exotherm may be observed. Causality and Logic: A slight excess of benzyl bromide ensures the complete consumption of the starting material. Dropwise addition helps to control any potential exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every hour (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot (visualized by UV light or ninhydrin stain) is no longer visible. The typical reaction time is 3-5 hours.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality and Logic: The aqueous work-up is crucial for removing the DMF solvent and inorganic salts (KBr, excess K₂CO₃), which are soluble in water but not in ethyl acetate.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Equilibrate the column with 5% ethyl acetate in hexanes.

-

Load the crude product onto the column and elute with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

-

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 5-Bromoisoindoline (1.0 g, 5.05 mmol) |

| Alkylating Agent | Benzyl Bromide (0.66 mL, 5.56 mmol) |

| Base | Potassium Carbonate (1.39 g, 10.1 mmol) |

| Solvent | Anhydrous DMF (25 mL) |

| Temperature | Room Temperature (~20-25 °C) |

| Reaction Time | 3-5 hours |

| Expected Yield | 1.2 to 1.35 g (82-93%) |

| Molecular Weight | 288.19 g/mol |

Safety and Hazard Considerations

-

Benzyl Bromide: Is a potent lachrymator and is corrosive. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen. Avoid inhalation and skin contact.

-

General Precautions: Perform the reaction in a well-ventilated area. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Trustworthiness and Self-Validation

The protocol's integrity is ensured by the in-process control. The use of TLC is a critical self-validating step. A successful reaction is confirmed by:

-

The complete disappearance of the 5-bromoisoindoline spot on the TLC plate.

-

The appearance of a new, less polar product spot (this compound).

Final product identity and purity should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the outcome against expected spectral data.

References

Application Notes and Protocols: 2-Benzyl-5-bromoisoindoline in Medicinal Chemistry

Abstract

The isoindoline core is a privileged heterocyclic scaffold, forming the basis of numerous clinically approved drugs and biologically active molecules.[1] This technical guide focuses on the strategic application of a specific, yet underexplored, building block: 2-Benzyl-5-bromoisoindoline . We provide a comprehensive overview of its synthetic route from a commercially available precursor, detailed experimental protocols for its preparation and subsequent derivatization, and a forward-looking perspective on its potential in modern drug discovery programs. By leveraging insights from structurally related compounds, we posit that this compound is a versatile scaffold for generating novel chemical entities targeting a range of therapeutic areas, including oncology and inflammatory diseases.

Introduction: The Strategic Value of the Isoindoline Scaffold

The isoindoline framework, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1] Its rigid, yet three-dimensional, structure provides an excellent platform for the precise spatial orientation of pharmacophoric features, enabling high-affinity interactions with biological targets. The value of this scaffold is exemplified by its presence in drugs such as the immunomodulators lenalidomide and pomalidomide, the antihypertensive chlorthalidone, and the antipsychotic mazindol.[1]

The subject of this guide, this compound, incorporates three key features that enhance its utility as a medicinal chemistry building block:

-

The Isoindoline Core: Provides a proven, biologically relevant foundation.

-

The N-Benzyl Group: Occupies a key vector for exploring structure-activity relationships (SAR). The benzyl group can interact with hydrophobic pockets in target proteins, and its removal via debenzylation can provide a secondary amine handle for further elaboration.

-

The C5-Bromo Substituent: Serves as a versatile synthetic handle for introducing further diversity. The bromine atom can be readily functionalized through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the scaffold.

While direct literature on the biological applications of this compound is sparse, extensive research on the closely related isoindolin-1-one (phthalimidine) and indolin-2-one scaffolds provides a strong rationale for its investigation.[2][3][4] For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been developed as potent anticancer agents that function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. This precedent strongly suggests that derivatives of this compound could be fertile ground for the discovery of novel kinase inhibitors and other targeted therapies.

Synthesis of the Core Scaffold: this compound

The most direct and efficient route to this compound is through the chemical reduction of its corresponding dicarbonyl precursor, this compound-1,3-dione (also known as N-benzyl-4-bromophthalimide). This starting material is commercially available from multiple suppliers. The reduction of the imide carbonyls to methylene groups can be effectively achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or a borane complex.[5][6]

The causality behind this choice of reaction is the high oxophilicity of aluminum and boron-based hydrides. The lone pairs on the oxygen atoms of the carbonyl groups coordinate to the Lewis acidic metal center, activating the carbonyls for nucleophilic attack by the hydride ions, leading to a complete reduction of the amido functionalities to the corresponding amine.

Caption: Synthetic workflow for this compound.

Experimental Protocol 2.1: Synthesis of this compound

Materials:

-

This compound-1,3-dione (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Deionized Water (H₂O)

-

0.5 M Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (2.5 eq) under a positive pressure of nitrogen.

-

Addition of Solvent: Carefully add anhydrous THF to the flask via cannula to create a suspension. Cool the suspension to 0 °C in an ice-water bath.

-

Substrate Addition: Dissolve this compound-1,3-dione (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and then H₂O again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate of aluminum salts should form.

-

Workup: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with EtOAc. Combine the organic filtrates and wash sequentially with deionized water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the final product as a solid or oil.

Applications in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The strategic positioning of the N-benzyl and C5-bromo groups makes this compound a powerful platform for generating diverse libraries of compounds for biological screening. Below, we outline protocols for leveraging this scaffold to synthesize potential anticancer agents, inspired by the known activity of related structures.

Application Example: Synthesis of Novel VEGFR-2 Inhibitor Analogs

Rationale: Research has demonstrated that 1-benzyl-5-bromoindolin-2-one derivatives can act as potent inhibitors of VEGFR-2, a key kinase in cancer angiogenesis.[2][5][7][8] We can hypothesize that modifying the isoindoline core at the C5 position via Suzuki coupling could lead to novel analogs with improved potency or selectivity. The Suzuki reaction is chosen for its robustness, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Caption: Workflow for derivatization and screening.

Experimental Protocol 3.1.1: Suzuki Cross-Coupling at the C5-Position

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water (H₂O)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with EtOAc. Wash the organic layer with water and brine.

-

Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 5-aryl-2-benzylisoindoline derivative.

Biological Evaluation Data (Hypothetical)

To illustrate the potential of this scaffold, the table below presents hypothetical inhibitory data for a series of synthesized 5-aryl derivatives against VEGFR-2 kinase. This data is intended to guide the reader in understanding how SAR could be developed from this core.

| Compound ID | 5-Aryl Substituent (Ar) | VEGFR-2 IC₅₀ (nM) |

| 3.1.1-a | Phenyl | 150 |

| 3.1.1-b | 4-Fluorophenyl | 85 |

| 3.1.1-c | 4-Methoxyphenyl | 120 |

| 3.1.1-d | 3-Pyridyl | 65 |

| 3.1.1-e | 4-(Morpholino)phenyl | 40 |

Interpretation of Hypothetical Data:

The data suggests that electron-withdrawing groups (e.g., 4-fluoro) and hydrogen bond acceptors (e.g., 3-pyridyl) at the para-position of the new aryl ring are beneficial for activity. The significant increase in potency with the morpholino-phenyl substituent suggests a potential interaction with a solvent-exposed region of the kinase, highlighting a key vector for further optimization to improve potency and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a high-potential, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis from a commercial precursor and the presence of two distinct, readily functionalizable handles—the N-benzyl group (amenable to dealkylation and re-functionalization) and the C5-bromo group (a prime site for cross-coupling reactions)—make it an ideal starting point for the generation of diverse compound libraries.

Drawing parallels from the established biological activities of related isoindolinone and indolinone structures, we have demonstrated a clear path toward the discovery of novel kinase inhibitors for oncology. The protocols provided herein offer a robust foundation for researchers and drug development professionals to begin exploring the rich chemical space accessible from this versatile building block. Future work should focus on expanding the library of derivatives, exploring alternative cross-coupling chemistries, and screening these novel compounds against a broader range of biological targets to fully unlock the therapeutic potential of the this compound scaffold.

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Application Note & Protocols: 2-Benzyl-5-bromoisoindoline as a Versatile Intermediate for the Development of Novel Anticancer Agents

Abstract

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several approved drugs.[1][2] Its derivatives have garnered significant attention in oncology for their diverse pharmacological activities, ranging from immunomodulation to direct cytotoxicity.[3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic utilization of 2-Benzyl-5-bromoisoindoline. We present detailed, field-proven protocols for its preparation from commercially available starting materials and demonstrate its application as a key intermediate in the synthesis of potential anticancer agents through modern cross-coupling chemistry. The rationale behind the specific structural features—the N-benzyl group and the C5-bromo substituent—is discussed in the context of enhancing target engagement and providing a versatile handle for molecular elaboration.

Introduction: The Significance of the Isoindoline Scaffold in Oncology

The isoindoline framework is a cornerstone in modern medicinal chemistry. Its most prominent representatives in oncology are the immunomodulatory imide drugs (IMiDs), such as thalidomide and its more potent, safer analogs lenalidomide and pomalidomide.[1][4] These molecules, which are technically isoindoline-1,3-diones (phthalimides), have revolutionized the treatment of multiple myeloma. Their mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins and exerting potent anti-proliferative, anti-angiogenic, and immunomodulatory effects.[4]

Beyond the IMiDs, the broader class of isoindoline and isoindole derivatives has been explored for a range of anticancer activities, including the inhibition of crucial cancer-related enzymes like carbonic anhydrases and protein kinases.[3][5] This highlights the scaffold's versatility as a template for designing new therapeutic agents.

Rationale for the 2-Benzyl and 5-Bromo Substitutions: A Strategic Design

The selection of substituents on a core scaffold is a critical decision in drug design, directly influencing a molecule's pharmacokinetics and pharmacodynamics. The design of this compound as an intermediate is based on sound medicinal chemistry principles.

-

The 2-Benzyl Group: The N-benzyl substituent is a lipophilic group that can significantly influence a molecule's ability to cross cell membranes. Furthermore, the aromatic ring can engage in favorable hydrophobic and π-stacking interactions within the binding pockets of target proteins. In related scaffolds, such as 1-benzyl-5-bromoindolin-2-ones, this moiety has been shown to be crucial for activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6][7][8]

-

The 5-Bromo Substituent: The bromine atom at the 5-position serves two strategic purposes. Firstly, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Secondly, and more importantly for an intermediate, an aryl bromide is a highly versatile chemical handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of diverse molecular fragments to explore the chemical space and optimize biological activity.

Synthesis and Characterization of this compound

The synthesis of the target intermediate is proposed as a robust two-step sequence starting from 4-bromophthalic anhydride. The workflow involves the formation of the dione (phthalimide) derivative followed by its complete reduction to the isoindoline.

Protocol 1: Synthesis of this compound-1,3-dione

This protocol describes the formation of the N-substituted phthalimide via condensation. The use of a high-boiling solvent like glacial acetic acid facilitates the dehydration and ring-closure.

Materials & Equipment:

-

4-Bromophthalic anhydride

-

Benzylamine

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Standard glassware for filtration and recrystallization

-

Ethanol

Procedure:

-

Combine 4-bromophthalic anhydride (1.0 eq) and benzylamine (1.05 eq) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).

-

Heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Pour the cooled reaction mixture into a beaker of cold water to precipitate the product fully.

-

Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual acetic acid.

-

Recrystallize the crude solid from hot ethanol to yield pure this compound-1,3-dione as a white or off-white solid.

Protocol 2: Reduction to this compound

This protocol details the reduction of both carbonyl groups of the phthalimide intermediate to methylene groups. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation but must be handled with extreme care due to its reactivity with water.[4]

Materials & Equipment:

-

This compound-1,3-dione (from Protocol 1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

-

Ice bath

-

Sodium sulfate solution (saturated), Sodium hydroxide solution (15%)

-

Diatomaceous earth (Celite®)

Procedure:

-

CAUTION: Perform all steps under an inert atmosphere (nitrogen or argon). LiAlH₄ reacts violently with water.

-

In a dry three-neck flask, suspend LiAlH₄ (approx. 2.0-2.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the this compound-1,3-dione (1.0 eq) in a minimum amount of anhydrous THF and add it to the dropping funnel.

-

Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction back down to 0 °C.

-

Quenching (Fieser workup): Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable precipitate.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the aluminum salts, washing the pad with additional THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

The identity and purity of the synthesized intermediate must be confirmed using standard analytical techniques.[9][10]

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons on the isoindoline core (A-B-X pattern), the aromatic protons of the benzyl group, and two distinct singlets for the benzylic CH₂ and the two isoindoline CH₂ groups. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the substituted and unsubstituted aromatic carbons and the aliphatic carbons of the methylene groups. |

| Mass Spec (MS) | An ESI-MS analysis should show a prominent [M+H]⁺ ion. The spectrum will also display a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units). |

| HPLC | A single major peak on a reverse-phase column indicates high purity.[11] |

Application Protocol: Derivatization via Suzuki Cross-Coupling

This protocol demonstrates the power of the 5-bromo position as a handle for C-C bond formation, a cornerstone of modern drug discovery. A Suzuki-Miyaura cross-coupling reaction is used to introduce a new aryl or heteroaryl moiety (Ar').

Materials & Equipment:

-

This compound (from Protocol 2)

-

Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., anhydrous potassium carbonate or cesium carbonate)

-

Solvent system (e.g., 1,4-Dioxane and Water)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere setup

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).

-

Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Benzyl-5-aryl-isoindoline derivative.

Biological Context and Potential Mechanisms of Action

Derivatives synthesized from the this compound intermediate can be screened against a variety of cancer-related targets. Based on related scaffolds, promising avenues for investigation include:

-

Kinase Inhibition: Many anticancer drugs target protein kinases. The isoindoline scaffold can be elaborated to target kinases involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and FGFR.[12]

-

Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are involved in regulating tumor pH and are validated anticancer targets.[5] Isoindoline derivatives have shown potential as inhibitors of these enzymes.

-

Cytotoxicity: The novel compounds can be evaluated for their cytotoxic potential against various cancer cell lines, such as those from breast (MCF-7), lung (A549), cervical (HeLa), and glioma (C6) cancers.[6][13][14]

Conclusion

This compound is a strategically designed and highly valuable intermediate for the synthesis of novel anticancer agents. Its preparation is achievable through reliable, scalable chemical protocols. The presence of the N-benzyl group provides a key structural element for target interaction, while the C5-bromo substituent offers a versatile point for diversification through modern synthetic methodologies. This guide provides the foundational protocols and scientific rationale to empower researchers in their quest to develop the next generation of isoindoline-based cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1187830-70-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 2-Benzyl-5-bromoisoindoline: A Versatile Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Isoindoline Scaffold in Kinase Inhibitor Design

The isoindoline core is a recognized privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal starting point for the design of targeted therapeutics. In the realm of kinase inhibitor development, the isoindoline and isoindolinone frameworks have emerged as key pharmacophores for targeting a range of serine/threonine and tyrosine kinases, which are implicated in various cancers and inflammatory diseases.[2][3][4]

This application note provides a detailed guide to the derivatization of 2-benzyl-5-bromoisoindoline, a versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of a bromine atom at the C5 position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space around the isoindoline core and optimize interactions with the target kinase. The N-benzyl group provides a stable protecting group and can also contribute to the overall binding affinity of the final compound.

The this compound Scaffold: A Gateway to Chemical Diversity

The this compound scaffold is a key intermediate for the generation of libraries of potential kinase inhibitors. The bromine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. These reactions allow for the systematic modification of the isoindoline core to probe structure-activity relationships (SAR) and develop potent and selective kinase inhibitors.

Caption: The this compound scaffold.

Derivatization Strategies for Kinase Inhibitor Synthesis

The following sections outline detailed protocols for three key palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods provide access to a wide array of derivatives with potential as kinase inhibitors.

Suzuki-Miyaura Coupling: Forging C-C Bonds